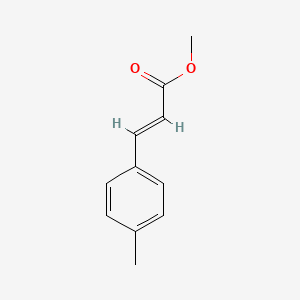

Methyl 4-methylcinnamate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(4-methylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-9-3-5-10(6-4-9)7-8-11(12)13-2/h3-8H,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJBRXRCJNSDHT-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346183 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20754-20-5 | |

| Record name | Methyl (2E)-3-(4-methylphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry

Methyl 4-methylcinnamate serves as a precursor in the synthesis of various organic compounds. It is utilized in the development of new materials and chemical reactions due to its reactivity and functional groups.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that methyl 4-methylcinnamate exhibits antimicrobial activity against various pathogens by interacting with ergosterol in fungal membranes, inhibiting their growth .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Medicine

- Potential Therapeutic Uses : Investigations into the compound's effects on lipid metabolism have shown promise in alleviating conditions like fatty liver disease through modulation of specific biochemical pathways .

- Photoprotection : Its ability to absorb UV radiation makes it a candidate for use in sunscreens and cosmetic products to protect skin from UV-induced damage .

Agriculture

Methyl 4-methylcinnamate has been identified as a nitrification inhibitor, which can help regulate soil nitrogen levels. This application is crucial for enhancing the efficiency of nitrogenous fertilizers while minimizing environmental impact .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of organic compounds | Serves as a versatile precursor in chemical reactions |

| Biology | Antimicrobial agent | Exhibits significant activity against fungal pathogens |

| Medicine | Anti-inflammatory treatment | Shows potential in reducing inflammation in cellular models |

| Agriculture | Nitrification inhibitor | Effectively regulates soil nitrogen conversion |

Case Studies

-

Antimicrobial Activity :

A study published in the Journal of the Serbian Chemical Society demonstrated that methyl 4-methylcinnamate showed moderate antifungal activity against several strains, indicating its potential use as a natural preservative or therapeutic agent . -

Lipid Metabolism :

Research highlighted in Dove Press indicated that methyl 4-methylcinnamate could alleviate triglyceride accumulation in liver cells by activating the AMPK pathway, suggesting its role in metabolic health . -

Nitrification Inhibition :

A patent application detailed the use of methyl 4-methylcinnamate as a nitrification inhibitor, showcasing its effectiveness in agricultural settings to enhance nitrogen efficiency while reducing environmental impact .

Chemical Reactions Analysis

Synthetic Methods

Methyl 4-methylcinnamate is synthesized primarily through palladium-catalyzed coupling reactions and acid-catalyzed esterification .

Palladium-Catalyzed Heck Reaction

A robust method involves the solid-liquid phase Heck reaction using iodobenzene and methyl methacrylate as substrates. Key conditions and outcomes include:

| Catalyst | Phase Transfer Agent | Temperature | Time | Yield |

|---|---|---|---|---|

| PdCl (0.15 mmol) | PEG-800 (5 mmol) | 120°C | 6 hours | 73.1% |

This reaction employs sodium bicarbonate (37.5 mmol) in DMF as the solvent, achieving high selectivity and simplified product isolation .

Fischer Esterification

Conventional or microwave-assisted esterification of 4-methylcinnamic acid with methanol produces the compound efficiently:

| Acid Catalyst | Conditions | Time | Yield |

|---|---|---|---|

| HSO (50 mol%) | Reflux in methanol | 1 hour | ~95% |

| pTSA (50 mol%) | Microwave (110°C) | 2 minutes | 91% |

Microwave methods reduce reaction times significantly while maintaining high yields .

Oxidation Reactions

The α,β-unsaturated ester undergoes oxidation at the double bond or ester group:

-

Epoxidation : Reaction with peracetic acid forms an epoxide intermediate, though this is less common due to competing side reactions.

-

Ester Hydrolysis : Under basic conditions (e.g., NaOH), the ester hydrolyzes to 4-methylcinnamic acid.

Reduction Reactions

Selective reduction pathways include:

| Reducing Agent | Product | Conditions |

|---|---|---|

| LiAlH | 4-Methylcinnamyl alcohol | Anhydrous ether, 0°C |

| H/Pd-C | 4-Methylhydrocinnamate | 1 atm H, ethanol |

Hydrogenation saturates the double bond, yielding the saturated ester .

Substitution Reactions

Electrophilic aromatic substitution occurs at the para-methyl group , though steric hindrance limits reactivity. Halogenation (e.g., bromination) requires Lewis acid catalysts like FeBr:

| Reagent | Product | Position |

|---|---|---|

| Br/FeBr | 4-Methyl-3-bromocinnamate | Meta to ester |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

Methyl 4-methylcinnamate belongs to the cinnamate ester family, which includes derivatives with varying substituents on the aromatic ring and ester groups. Key analogues are compared below:

Table 1: Structural and Physical Properties of Methyl 4-Methylcinnamate and Analogues

Substituent Effects on Properties

Electron-Donating Groups (e.g., -CH₃, -OCH₃):

- The methyl group in Methyl 4-methylcinnamate enhances lipophilicity (higher LogP) compared to polar substituents like -OH or -OCH₃. Ethyl 4-methylcinnamate, with a bulkier ethyl ester, exhibits slightly higher molecular weight and boiling point than its methyl counterpart .

- Methyl 4-methoxycinnamate (4-OCH₃) has increased polarity due to the methoxy group, which may improve solubility in polar solvents .

Electron-Withdrawing Groups (e.g., -Cl, -CF₃):

- Halogenated derivatives like Methyl 4-chlorocinnamate and Methyl 4-trifluoromethylcinnamate exhibit higher reactivity in electrophilic substitution reactions. The -CF₃ group in the latter significantly lowers electron density on the aromatic ring, making it useful in agrochemicals and pharmaceuticals .

- Hydroxyl Group (-OH): Methyl 4-hydroxycinnamate (4-OH) is more hydrophilic, with applications in UV-absorbing materials and antifungal agents. Its phenol moiety allows for hydrogen bonding, enhancing biological activity .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl 4-methylcinnamate in synthetic preparations?

- Methodological Answer :

Spectral Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity by comparing chemical shifts and splitting patterns with published data . Infrared (IR) spectroscopy can validate functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .

Chromatographic Purity Assessment : Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a pure reference standard to quantify impurities. Report retention times and peak area percentages .

Cross-Referencing Databases : Verify spectral data against entries in SciFinder or Reaxys, ensuring consistency with prior studies .

Q. What are the recommended databases for conducting a comprehensive literature review on Methyl 4-methylcinnamate?

- Methodological Answer :

Specialized Chemistry Databases : Use SciFinder and Reaxys for curated chemical data, including synthesis protocols, physicochemical properties, and bioactivity .

Broad-Scope Platforms : PubMed and Web of Science are suitable for interdisciplinary studies (e.g., pharmacological applications). Apply Boolean operators (e.g., "Methyl 4-methylcinnamate AND pharmacokinetics") and MeSH terms for precision .

Open-Access Repositories : Chemotion and RADAR4Chem provide FAIR (Findable, Accessible, Interoperable, Reusable) data for reproducibility .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing Methyl 4-methylcinnamate?

- Methodological Answer :

NMR Spectroscopy : Essential for structural elucidation; compare observed shifts with literature values (e.g., methyl ester protons at δ ~3.7 ppm) .

Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns using electron ionization (EI) or electrospray ionization (ESI) .

High-Resolution Melting Point Analysis : Determine purity by comparing experimental melting points (if crystalline) with published ranges .

Advanced Research Questions

Q. How can contradictory bioactivity data for Methyl 4-methylcinnamate across studies be systematically resolved?

- Methodological Answer :

Meta-Analysis Framework : Apply the Paule-Mandel estimator or restricted maximum likelihood (REML) to quantify between-study variance in efficacy metrics (e.g., IC₅₀ values) .

Sensitivity Analysis : Stratify data by experimental variables (e.g., cell lines, dosage regimens) to identify confounding factors .

Dose-Response Modeling : Use nonlinear regression to assess consistency in potency across studies, reporting heterogeneity indices (I²) .

Q. What experimental design principles should guide structure-activity relationship (SAR) studies of Methyl 4-methylcinnamate derivatives?

- Methodological Answer :

Variable Selection : Systematically modify substituents (e.g., para-methyl group) while maintaining the cinnamate backbone. Use cheminformatics tools (e.g., MOE, Schrodinger) to predict steric/electronic effects .

High-Throughput Screening (HTS) : Employ microplate assays to evaluate bioactivity across derivative libraries, ensuring controls for solvent interference (e.g., DMSO tolerance limits) .

Multivariate Statistics : Apply principal component analysis (PCA) to correlate structural descriptors with activity trends .

Q. How can researchers address variability in reported synthesis yields of Methyl 4-methylcinnamate?

- Methodological Answer :

Reaction Optimization : Use design of experiments (DoE) to test catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., toluene vs. benzyl alcohol), and temperatures .

Reproducibility Protocols : Document inert atmosphere requirements (e.g., nitrogen purge) and moisture-sensitive steps in detail .

Cross-Study Validation : Replicate high-yield procedures from literature, reporting deviations (e.g., stirring rates, reagent purity) .

Methodological Resources

- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment and PRISMA reporting standards .

- Data Reproducibility : Utilize ELNs (Electronic Lab Notebooks) like Chemotion for traceable data management .

- Ethical Reporting : Disclose solvent safety profiles (e.g., benzyl alcohol toxicity) and synthetic hazards (e.g., exothermic reactions) per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.